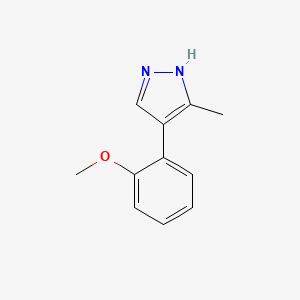

4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole

Descripción

Significance of Pyrazole (B372694) Heterocycles in Modern Chemical Sciences

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they represent a class of compounds with profound importance in various scientific domains. nih.govbiomart.cn Their unique structural and electronic properties make them versatile scaffolds in medicinal chemistry, agrochemicals, and materials science. nih.govpjoes.com The pyrazole nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, leading to its incorporation into a wide array of therapeutic agents. nih.govnih.gov

The biological activities of pyrazole derivatives are extensive and well-documented, encompassing anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties, among others. biomart.cnnih.govnih.govpharmatutor.org This broad spectrum of activity has spurred considerable research into the synthesis and functionalization of the pyrazole ring system. nih.govpharmatutor.org

Overview of Methoxyphenyl-Substituted Pyrazoles in Academic Investigations

The introduction of a methoxyphenyl group onto the pyrazole core can significantly influence the molecule's physicochemical properties and biological activity. The methoxy (B1213986) group, with its ability to participate in hydrogen bonding and alter electron density distribution, can enhance a compound's interaction with biological targets. isca.me

Academic research has explored a variety of methoxyphenyl-substituted pyrazoles, revealing a range of interesting properties. For instance, compounds such as 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole have been synthesized and characterized, contributing to the library of known pyrazole derivatives. rsc.org Other examples include 4,4'-[(4-Methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), which has been investigated for its antioxidant and anticancer activities. nih.gov The synthesis of such compounds often involves the condensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. The study of these molecules provides valuable insights into structure-activity relationships within the pyrazole class.

Contextualization of 4-(2-Methoxyphenyl)-3-Methyl-1H-pyrazole within Pyrazole Research Paradigms

Within the extensive family of pyrazoles, this compound represents a specific molecular architecture with its own set of potential properties and research applications. The presence of a methyl group at the 3-position and a 2-methoxyphenyl group at the 4-position of the pyrazole ring defines its unique chemical identity. The CAS number for this compound is 647825-31-8. biomart.cn

While detailed, dedicated research solely on this compound is not extensively documented in publicly available literature, its structure suggests it would be a subject of interest in synthetic and medicinal chemistry. General synthetic strategies for 4-aryl-3-methyl-1H-pyrazoles are applicable for its preparation. These methods often involve the cyclization of appropriate precursors, such as substituted hydrazines and β-dicarbonyl compounds or their equivalents. nih.govrsc.org

The characterization of this compound would rely on standard analytical techniques. For instance, its molecular formula is C11H12N2O. Spectroscopic methods would be crucial for confirming its structure. In the ¹H NMR spectrum, one would expect to see characteristic signals for the methyl protons, the methoxy protons, the aromatic protons of the phenyl ring, and the pyrazole ring protons. Similarly, the ¹³C NMR spectrum would show distinct peaks for each carbon atom in the molecule. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the various functional groups present.

The potential biological activities of this compound can be inferred from the broader class of methoxyphenyl-substituted pyrazoles, which have shown promise in various therapeutic areas. pjoes.comnih.govisca.me Further empirical studies are necessary to fully elucidate the specific properties and potential applications of this particular compound.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-methoxyphenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-10(7-12-13-8)9-5-3-4-6-11(9)14-2/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVVCGQIGNINSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380377 | |

| Record name | 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647825-31-8 | |

| Record name | 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 2 Methoxyphenyl 3 Methyl 1h Pyrazole Derivatives

Established Synthetic Routes to the Pyrazole (B372694) Core Scaffold

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods having been established over more than a century of research.

The most classic and widely employed method for synthesizing the pyrazole core is the cyclocondensation reaction. mdpi.commdpi.com This approach involves the reaction of a bidentate nucleophile, typically hydrazine (B178648) or one of its derivatives, with a molecule containing two electrophilic centers, most commonly a 1,3-difunctional compound. mdpi.com

The Knorr pyrazole synthesis, first reported in 1883, exemplifies this strategy, utilizing the reaction between a 1,3-dicarbonyl compound (like a β-diketone) and a hydrazine. mdpi.combeilstein-journals.org This reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. rsc.org Other suitable precursors for cyclocondensation include α,β-unsaturated ketones and acetylenic ketones. mdpi.commdpi.com For the synthesis of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole, this would typically involve the reaction of a suitably substituted 1,3-dicarbonyl precursor with hydrazine hydrate.

In recent years, multicomponent reactions (MCRs) have gained significant traction as a powerful tool for synthesizing complex molecules like pyrazole derivatives in a single step. nih.govmdpi.com MCRs enhance pot, atom, and step economy (PASE) by combining three or more reactants in the same reaction vessel, avoiding the need to isolate intermediates. beilstein-journals.orgnih.gov

Several MCR strategies have been developed for pyrazole synthesis. nih.gov A common three-component approach involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (such as a β-ketoester like ethyl acetoacetate), and a hydrazine. beilstein-journals.org This method allows for the direct construction of highly substituted pyrazoles. For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polyfunctional pyrazoles through a tandem Knoevenagel condensation/1,3-dipolar cycloaddition sequence. organic-chemistry.org Four-component reactions, often incorporating an additional molecule like malononitrile, have also been developed to create fused pyrazole systems such as pyrano[2,3-c]pyrazoles. mdpi.com

Precursor Chemistry and Intermediate Formation in Pyrazole Synthesis

The specific substitution pattern of this compound dictates the choice of precursors. The key starting materials must contain the 2-methoxyphenyl, methyl, and pyrazole core fragments.

A primary route involves the reaction of a hydrazine with a β-dicarbonyl compound. For the target molecule, a logical precursor would be 2-(2-methoxybenzoyl)acetoacetic ester reacting with hydrazine. However, a more common and accessible strategy involves building the C4-substituent onto a pre-existing fragment. This can be achieved through:

Knoevenagel Condensation: Reaction of 2-methoxybenzaldehyde with a β-ketoester like ethyl acetoacetate . The resulting α,β-unsaturated carbonyl intermediate can then undergo cyclocondensation with hydrazine hydrate .

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group at the C4 position of a pre-formed pyrazole. For example, a hydrazone can be treated with a Vilsmeier reagent (POCl₃/DMF) to yield a 4-formyl pyrazole, which can then be further modified. nih.gov

During these syntheses, several key intermediates are formed. The initial reaction between the carbonyl group of the β-dicarbonyl compound and hydrazine forms a hydrazone . This intermediate is crucial as it sets the stage for the subsequent intramolecular cyclization. rsc.org In many MCRs, enaminones are generated in situ by the condensation of 1,3-dicarbonyls with reagents like DMF-dimethylacetal (DMFDMA), which then react with hydrazines to form the pyrazole ring. beilstein-journals.org

Optimization of Reaction Conditions for Pyrazole Formation

The yield, regioselectivity, and reaction rate of pyrazole synthesis are highly dependent on the reaction conditions. Careful selection of solvents and catalysts, as well as control over temperature and pressure, are essential for an efficient process.

The choice of solvent and catalyst can dramatically influence the course of pyrazole formation. While traditional syntheses often use protic solvents like ethanol (B145695) under acidic or basic conditions, modern methods employ a wide array of catalytic systems to improve efficiency and selectivity. nih.gov

Catalysis:

Acid Catalysis: Both Brønsted and Lewis acids are used. Simple acids like HCl or acetic acid can catalyze the condensation and dehydration steps. nih.govmdpi.com Lewis acids such as Yb(PFO)₃, LiClO₄, and nano-ZnO have been shown to be effective catalysts. mdpi.combeilstein-journals.orgnih.gov

Transition-Metal Catalysis: Catalysts based on copper, silver, palladium, and nickel have been developed for various pyrazole syntheses, including cycloaddition and cross-coupling reactions to introduce substituents. mdpi.combeilstein-journals.orgorganic-chemistry.org For instance, silver triflate (AgOTf) has been used for the rapid and regioselective synthesis of 3-CF₃-pyrazoles at room temperature. mdpi.com

Green Catalysts: To align with the principles of green chemistry, researchers have explored the use of recyclable catalysts like montmorillonite (B579905) K-10 clay, ionic liquids ([Bmim]FeCl₄), and biocatalysts such as lipase. mdpi.comnih.govnih.govresearchgate.net Solvent-free reactions using catalysts like tetrabutylammonium (B224687) peroxydisulfate (B1198043) have also been reported. rsc.org

Solvent Selection: The reaction medium affects reactant solubility and can influence the reaction mechanism.

Protic Solvents: Ethanol is a common choice, often used under reflux. nih.gov

Aprotic Polar Solvents: Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO) have been found to be highly effective, sometimes providing better yields and regioselectivity than protic solvents, even at room temperature. mdpi.comorganic-chemistry.orgnih.gov

Green Solvents: Water and ionic liquids are increasingly used as environmentally benign alternatives. mdpi.comresearchgate.net

| Catalyst Type | Example Catalyst | Solvent | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| Lewis Acid | Yb(PFO)₃ | Not specified | Mild and highly efficient for three-component synthesis of pyrazole-4-carboxylates. | beilstein-journals.org |

| Lewis Acid | Nano-ZnO | Aqueous Media | Eco-friendly, green catalyst for synthesis in water. | nih.gov |

| Transition Metal | AgOTf | Not specified | Rapid (1h), highly regioselective synthesis of 3-CF₃-pyrazoles at room temperature. | mdpi.com |

| Ionic Liquid | [Bmim]FeCl₄ | Used as catalyst and solvent | Efficient for four-component synthesis; superior yields compared to conventional solvents. | mdpi.com |

| Clay | Montmorillonite K-10 | Ethanol | Effective catalyst for cyclocondensation of pyranones with arylhydrazines. | nih.gov |

| Phase-Transfer | (TBA)₂S₂O₈ | Solvent-free | Efficiently catalyzes keto-enol tautomerization and activates hydrazone intermediate. | rsc.org |

Temperature is a critical parameter in pyrazole synthesis, directly impacting reaction rates and, in some cases, the product distribution. The kinetics of the Knorr pyrazole synthesis are known to be complex, with the rate-determining step often being the final dehydration of a cyclic hydroxylpyrazolidine intermediate. rsc.org

Increasing the reaction temperature generally accelerates the reaction, allowing for shorter reaction times. researchgate.net For example, in some silver-catalyzed reactions, raising the temperature to 60 °C improved yields, though further increases were detrimental. mdpi.com More significantly, temperature can be a tool for divergent synthesis. Studies have shown that by simply tuning the reaction temperature, the same set of starting materials can be guided towards different products. For instance, a reaction between a tosylhydrazone and an alkyne could yield a 1-tosyl-1H-pyrazole at 95 °C but a detosylated pyrazole at 125 °C in ethanol. nih.gov

Pressure is less commonly used as a variable in standard pyrazole syntheses like the Knorr reaction. However, for syntheses involving cycloaddition pathways, such as the 1,3-dipolar cycloaddition of diazo compounds with alkynes, pressure can play a role in influencing the reaction rate and efficiency, although it is not a standard parameter for optimization in most reported procedures.

| Starting Materials | Condition A (Temp) | Product A | Condition B (Temp) | Product B | Reference |

|---|---|---|---|---|---|

| Chalcone derivative + Tosylhydrazone | 95 °C (in IL) | 1-Tosyl-1H-pyrazole | 125 °C (in EtOH) | 1H-Pyrazole (detosylated) | nih.gov |

| N′-benzylidene tolylsulfonohydrazides + Ethyl 4,4,4-trifluoro-3-oxobutanoate | < 60 °C | Lower Yield | 60 °C | Improved Yield | mdpi.com |

| 1-vinylpyrazoles + Thiols | 90 °C | ~53% Yield | 120 °C | 80-83% Yield | nih.gov |

Isolation and Purification Techniques for Synthesized Pyrazoles

The successful synthesis of pyrazole derivatives, including this compound, is critically dependent on effective isolation and purification protocols to remove by-products, unreacted starting materials, and other impurities. The choice of purification method is dictated by the physicochemical properties of the target pyrazole, such as its polarity, solubility, and stability. Common techniques employed in the purification of synthesized pyrazoles include crystallization, column chromatography, and acid-base extraction.

Crystallization is a widely used and often highly effective method for purifying solid pyrazole compounds. This technique relies on the differences in solubility between the desired product and impurities in a given solvent or solvent system. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution (mother liquor). researchgate.net For instance, a pyrazole derivative was purified by dissolving the solid in a minimum amount of boiling methanol (B129727) (MeOH) and then allowing it to cool to room temperature to collect the product via suction filtration. orgsyn.org Another common approach is recrystallization from an ethanol-water mixture, where the compound is dissolved in hot alcohol, and water is added dropwise until turbidity appears, followed by cooling. researchgate.net The choice of solvent is crucial; acetone, ethanol, and isopropanol (B130326) are frequently used. google.com In some cases, precipitation is induced by altering the solvent polarity, for example, by dissolving the compound in a solvent like ethyl acetate (B1210297) or chloroform (B151607) and then adding a less polar solvent like hexanes. researchgate.net

Column Chromatography is a versatile and powerful technique for separating complex mixtures of pyrazole derivatives. scholaris.ca The separation is based on the differential adsorption of the components of the mixture onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (eluent) passes through it. acs.org For pyrazoles, flash column chromatography using silica gel is a standard procedure. scholaris.caacs.org The eluent system, typically a mixture of solvents like hexanes and ethyl acetate, is optimized to achieve the best separation. scholaris.caacs.org For example, a pyrazole derivative was purified using a gradient of 0-20% ethyl acetate in hexanes. scholaris.ca In situations where pyrazoles are sensitive to standard silica gel, deactivation with triethylamine (B128534) or ammonia (B1221849) in methanol can prevent compound loss. researchgate.net For particularly polar or sensitive compounds, reversed-phase column chromatography using a C-18 silica column with a water/acetonitrile or water/methanol gradient is an effective alternative. researchgate.netgoogle.com

Acid-Base Extraction can be employed for pyrazoles possessing acidic or basic functional groups. The basic nature of the pyrazole ring allows for purification by forming acid addition salts. The crude pyrazole is dissolved in a suitable organic solvent and treated with an inorganic or organic acid, such as sulfuric acid or oxalic acid. google.com The resulting salt, which often has different solubility properties, can be selectively precipitated or crystallized, separating it from non-basic impurities. google.com The purified pyrazole can then be regenerated by neutralization.

The progress of purification is typically monitored by Thin-Layer Chromatography (TLC), and the identity and purity of the final product are confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). orgsyn.orgnih.govnih.gov

Table 1: Summary of Purification Techniques for Pyrazole Derivatives

| Technique | Stationary/Mobile Phase or Solvent System | Specific Application/Notes | Reference |

|---|---|---|---|

| Crystallization | Methanol (MeOH); Ethanol/Water; Acetone; Isopropanol | Effective for purifying solid, thermally stable pyrazoles. The choice of solvent is critical for yield and purity. | researchgate.netorgsyn.orggoogle.com |

| Flash Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Hexanes/Ethyl Acetate | Widely used for separating complex mixtures. The solvent gradient is adjusted for optimal separation. | scholaris.caacs.org |

| Reversed-Phase Column Chromatography | Stationary Phase: C-18 Silica Mobile Phase: Acetonitrile/Water or Methanol/Water | Suitable for polar pyrazole derivatives or those unstable on normal-phase silica. | researchgate.netgoogle.com |

| Acid Salt Crystallization | Solvent: Organic Solvent (e.g., Acetone) Acid: Inorganic (e.g., H₂SO₄) or Organic (e.g., Oxalic Acid) | Purification based on the formation and selective precipitation of pyrazole acid addition salts. | google.com |

Regioselective Synthesis Strategies for Pyrazole Ring Formation

The synthesis of substituted pyrazoles, such as this compound, often involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine. A significant challenge in this synthesis, particularly with unsymmetrical 1,3-dicarbonyls and monosubstituted hydrazines, is controlling the regioselectivity to yield the desired isomer. nih.govacs.org The reaction can potentially produce two different regioisomers, and various strategies have been developed to direct the reaction towards a single, desired product. nih.gov

The primary method for pyrazole formation is the reaction between a 1,3-diketone and a hydrazine. nih.govorganic-chemistry.org The regiochemical outcome is influenced by several factors, including the electronic and steric properties of the substituents on both reactants, the solvent, and other reaction conditions. nih.govorganic-chemistry.org

Influence of Solvents and Reaction Conditions: The choice of solvent can dramatically affect the regioselectivity of pyrazole formation. organic-chemistry.org Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been shown to significantly improve regioselectivity compared to polar protic solvents like ethanol or acetic acid. organic-chemistry.org For instance, conducting the condensation of 1,3-diketones with arylhydrazines at room temperature in DMAc furnishes pyrazoles with high regioselectivity. organic-chemistry.org

Furthermore, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been found to dramatically increase regioselectivity in the formation of N-methylpyrazoles from the reaction of 1,3-diketones with methylhydrazine. acs.orgconicet.gov.ar This is a significant improvement over traditional methods using ethanol, which often lead to regioisomeric mixtures that are difficult to separate. acs.orgconicet.gov.ar

The reaction conditions can also be manipulated to favor one isomer. A study on the synthesis of phenylaminopyrazoles found that one-pot procedures involving the condensation of active methylene reagents, phenylisothiocyanate, and a substituted hydrazine were highly regio- and chemo-selective, yielding a single N¹-substituted pyrazole derivative. nih.gov However, altering the protocol to a stepwise synthesis affected the regioselective outcome, highlighting the sensitivity of the reaction to the specific methodology employed. nih.gov

Catalysis and Alternative Reagents: Catalysts can also play a crucial role in directing the regioselectivity. Cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones provides a novel and efficient route for the regioselective synthesis of 1,3-di- and 1,3,5-trisubstituted pyrazoles under mild conditions. rsc.org Copper-catalyzed domino C-N coupling hydroamination reactions have also been reported for the facile preparation of pyrazoles with good yields. nih.gov

Alternative synthetic approaches that offer high regioselectivity include 1,3-dipolar cycloaddition reactions. nih.govacs.org For example, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been developed for the regioselective synthesis of polysubstituted pyrazoles. acs.org Another method involves the reaction of pyrazole N-oxides with arynes, which provides a regioselective route to C3-hydroxyarylated pyrazoles. scholaris.canih.gov

Table 2: Influence of Synthesis Strategy on Pyrazole Regioselectivity

| Strategy | Key Reactants | Conditions/Solvent | Outcome | Reference |

|---|---|---|---|---|

| Solvent Control | 1,3-Diketones + Arylhydrazines | N,N-dimethylacetamide (DMAc) at room temperature | Highly regioselective formation of 1-aryl-3,4,5-substituted pyrazoles. | organic-chemistry.org |

| Solvent Control | 1,3-Diketones + Methylhydrazine | Fluorinated alcohols (TFE, HFIP) | Dramatically increased regioselectivity compared to ethanol. | acs.orgconicet.gov.ar |

| One-Pot vs. Stepwise | Active Methylene Reagents + Phenylisothiocyanate + Hydrazine | One-pot procedure in DMF | Highly regio- and chemo-selective, yielding a single isomer. Stepwise protocol showed different selectivity. | nih.gov |

| Catalysis | Vicinal Diols + Hydrazones | Cerium catalyst | Regioselective synthesis of 1,3-di- and 1,3,5-trisubstituted pyrazoles. | rsc.org |

| Cycloaddition | 2-Alkynyl-1,3-dithianes + Sydnones | Base-mediated [3+2] cycloaddition | Regioselective synthesis of polysubstituted pyrazoles. | acs.org |

| N-Oxide Chemistry | Pyrazole N-oxides + Arynes | Mild conditions | Regioselective route to C3-hydroxyarylated pyrazoles. | scholaris.canih.gov |

Spectroscopic and Crystallographic Elucidation of 4 2 Methoxyphenyl 3 Methyl 1h Pyrazole Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 4-(2-Methoxyphenyl)-3-methyl-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like CDCl₃, displays characteristic signals for each type of proton in the molecule. The aromatic protons of the 2-methoxyphenyl group appear as a complex multiplet in the range of δ 6.90-7.40 ppm. The pyrazole (B372694) ring proton (H-5) is expected to resonate as a singlet at approximately δ 7.50 ppm, a region typical for pyrazole protons. The methyl group attached to the pyrazole ring (C-3) shows a singlet at around δ 2.30 ppm. The methoxy (B1213986) group protons on the phenyl ring also appear as a sharp singlet, typically around δ 3.85 ppm. The broad singlet corresponding to the N-H proton of the pyrazole ring is often observed further downfield, and its chemical shift can be concentration-dependent.

Interactive Data Table: ¹H NMR Chemical Shifts

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Pyrazole) | Variable | br s | - |

| H-5 (Pyrazole) | ~7.50 | s | - |

| Ar-H | 6.90-7.40 | m | - |

| OCH₃ | ~3.85 | s | - |

| CH₃ | ~2.30 | s | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyrazole ring are expected to show signals at approximately δ 148 ppm (C-3) and δ 135 ppm (C-5), with the C-4 carbon appearing around δ 115 ppm. The carbons of the 2-methoxyphenyl group will resonate in the aromatic region (δ 110-160 ppm). The ipso-carbon attached to the pyrazole ring and the carbon bearing the methoxy group will have distinct chemical shifts. The methyl carbon at C-3 will appear upfield, around δ 12-15 ppm, while the methoxy carbon will be found at approximately δ 55 ppm.

Interactive Data Table: ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 (Pyrazole) | ~148 |

| C-5 (Pyrazole) | ~135 |

| C-4 (Pyrazole) | ~115 |

| Aromatic Carbons | 110-160 |

| OCH₃ | ~55 |

| CH₃ | ~12-15 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, correlations between the aromatic protons on the 2-methoxyphenyl ring would be observed, helping to delineate their specific assignments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl and methoxy groups to their respective carbon signals. It would also connect the pyrazole H-5 proton to the C-5 carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration in the range of 3100-3300 cm⁻¹, which may be broad due to hydrogen bonding. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings are expected in the 1450-1610 cm⁻¹ region. The C-O stretching of the methoxy group should give a strong absorption band around 1240 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the pyrazole ring would also be a prominent feature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of a molecule, which can provide structural information. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺), a methoxy group ([M-31]⁺), and potentially the cleavage of the pyrazole ring. The fragmentation of pyrazoles is often characterized by the loss of N₂ or HCN. researchgate.netmdpi.com

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region. The π → π* transitions of the pyrazole and phenyl rings are likely to result in strong absorptions. The presence of the methoxy group, an auxochrome, may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted phenyl pyrazole. Typically, pyrazole derivatives exhibit absorption maxima in the range of 220-280 nm. researchgate.netnist.gov

Single-Crystal X-ray Diffraction Analysis

Following a comprehensive search of scientific literature and crystallographic databases, detailed single-crystal X-ray diffraction data for the specific compound this compound is not publicly available. The execution of a single-crystal X-ray diffraction analysis is a prerequisite for obtaining the precise, experimentally determined data required to populate the following sections.

Without access to the primary crystallographic information file (CIF) or a dedicated research publication on its crystal structure, it is not possible to provide scientifically accurate and verifiable information for the subsections below. The generation of such data would be speculative and would not adhere to the required standards of scientific accuracy.

Therefore, the following sections remain unaddressed pending the future publication of the crystal structure of this compound.

Crystal System and Unit Cell Parameters

Information on the crystal system (e.g., monoclinic, orthorhombic) and specific unit cell parameters (a, b, c, α, β, γ, V, Z) for this compound is not available in published literature. This data can only be determined through experimental single-crystal X-ray diffraction analysis.

Molecular Conformation and Torsional Angles

A definitive analysis of the molecular conformation, including the crucial torsional angles between the pyrazole ring and the 2-methoxyphenyl group, cannot be conducted without experimental crystallographic data. These parameters define the three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and C-H…π Interactions

A detailed and accurate description of the intermolecular interactions governing the crystal packing of this compound is contingent on the analysis of its crystal structure. While pyrazole derivatives are known to participate in various non-covalent interactions, the specific hydrogen bonds, π-π stacking, and C-H…π interactions for this compound, including their geometric parameters (distances and angles), are currently unknown.

Computational Chemistry Approaches for Understanding 4 2 Methoxyphenyl 3 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 4-(2-Methoxyphenyl)-3-Methyl-1H-pyrazole, DFT calculations would provide deep insights into its geometry, stability, spectroscopic features, and reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

Optimized Geometric Parameters and Energetic Considerations

A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would yield precise values for bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Representative Optimized Geometric Parameters for a Pyrazole (B372694) Derivative (Illustrative) This table is for illustrative purposes and does not represent the actual data for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | N1-N2 | 1.35 |

| C3-N2 | 1.33 | |

| C4-C5 | 1.39 | |

| C5-N1 | 1.38 | |

| C3-C(Methyl) | 1.50 | |

| C4-C(Phenyl) | 1.48 | |

| Bond Angle (°) | N1-N2-C3 | 110.5 |

| N2-C3-C4 | 108.0 | |

| C3-C4-C5 | 105.5 | |

| Dihedral Angle (°) | C5-N1-C(Phenyl)-C(Phenyl) | 35.0 |

Theoretical Vibrational Frequencies and Spectroscopic Corroboration

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes correspond to specific molecular motions, such as stretching, bending, and wagging of bonds.

These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the theoretical spectrum with the experimental one, researchers can confirm the molecular structure and the accuracy of the computational model. For this compound, one would expect characteristic vibrational bands for the N-H stretch, C-H stretches (aromatic and aliphatic), C=N stretch, C=C stretches of the rings, and C-O-C stretches of the methoxy (B1213986) group.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Characterization

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the analysis would reveal the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative This table is for illustrative purposes and does not represent the actual data for this compound.

| Parameter | Energy (eV) |

| EHOMO | -6.20 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group, highlighting them as potential sites for hydrogen bonding and electrophilic interactions. Positive potentials would be expected around the N-H proton and the C-H protons.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. NBO analysis is particularly useful for studying intramolecular interactions, charge transfer, and hyperconjugation.

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking simulations would be performed to predict its binding affinity and mode of interaction with a specific biological target. Pyrazole derivatives are known to exhibit a range of biological activities, often by inhibiting enzymes such as cyclooxygenase (COX) or various kinases.

The docking process involves placing the ligand in the active site of the receptor and evaluating the binding energy for different conformations and orientations. The results would be presented as a docking score, with more negative scores indicating a stronger binding affinity. The analysis would also reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For example, the nitrogen atoms of the pyrazole ring and the oxygen of the methoxy group could act as hydrogen bond acceptors, while the aromatic rings could engage in pi-pi stacking or hydrophobic interactions with the amino acid residues in the active site of the target protein.

In Silico Prediction of Physicochemical Properties and ADMET Profiles

The process of drug discovery and development heavily relies on the early assessment of a compound's ADMET properties to filter out candidates that are likely to fail in later stages. In silico tools and web-based platforms, such as SwissADME, are frequently employed to predict these properties for novel molecules like pyrazole derivatives. rjpn.org These predictions are based on the compound's chemical structure and a vast database of existing experimental data.

For pyrazole derivatives, studies have shown that these compounds generally exhibit good bioavailability scores. rjpn.org The prediction of various physicochemical and pharmacokinetic parameters helps in understanding how the molecule will behave in a biological system. For instance, parameters like lipophilicity (LogP), water solubility, and topological polar surface area (TPSA) are critical determinants of a drug's absorption and distribution.

Below is an interactive table showcasing the type of physicochemical and ADMET properties that are typically predicted for a compound like this compound using computational tools. The values presented are hypothetical and for illustrative purposes, based on general findings for similar pyrazole derivatives.

Table 1: Predicted Physicochemical and ADMET Properties

| Parameter | Predicted Value/Classification | Importance in Drug Discovery |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Influences absorption and distribution |

| LogP (Lipophilicity) | 1-3 | Affects solubility, absorption, and membrane permeability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability and oral bioavailability |

| Water Solubility | Moderately Soluble | Crucial for formulation and absorption |

| Pharmacokinetics (ADME) | ||

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests lower potential for central nervous system side effects |

| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of active efflux from cells |

| CYP450 Enzyme Inhibition | Inhibitor of specific isoforms (e.g., CYP2D6) | Potential for drug-drug interactions rjpn.org |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability is likely |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key structural features that influence a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

QSAR studies have been extensively applied to various classes of pyrazole derivatives to understand the structural requirements for their biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects. tandfonline.comnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of a molecule's physicochemical, topological, and electronic properties.

For instance, 2D-QSAR models have been developed for pyrazole derivatives as acetylcholinesterase inhibitors, where descriptors like molecular volume and the number of multiple bonds were found to be significant. In another study on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors, the model indicated that bulky, electron-withdrawing substituents at specific positions were favorable for inhibitory activity. tandfonline.comtandfonline.com

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional arrangement of the molecules. These models generate contour maps that highlight the regions where steric, electrostatic, and other fields are favorable or unfavorable for activity. For example, 3D-QSAR studies on pyrazole derivatives as MALT1 inhibitors have provided valuable insights for designing novel inhibitors. rsc.org

The development of a robust QSAR model for a series of compounds including this compound would involve the following steps:

Data Set Selection: A series of structurally related pyrazole derivatives with experimentally determined biological activities would be compiled.

Descriptor Calculation: A variety of 2D and 3D descriptors would be calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

The resulting QSAR model could then be used to predict the biological activity of this compound and to suggest modifications to its structure that could enhance its desired therapeutic effects.

Chemical Reactivity and Derivatization Strategies for 4 2 Methoxyphenyl 3 Methyl 1h Pyrazole

Chemical Transformations of Functional Groups within the Scaffold

The inherent reactivity of the pyrazole (B372694) core and its substituents dictates the pathways for chemical derivatization. The pyrazole ring itself is an aromatic heterocycle with distinct electronic properties. It possesses a pyrrole-like nitrogen atom (NH) that can act as a proton donor and a pyridine-like nitrogen atom that is nucleophilic. researchgate.net This amphoteric nature, combined with the electron distribution across the ring, influences its reactivity towards both electrophiles and nucleophiles. researchgate.net

The pyrazole ring is generally resistant to oxidation, a characteristic it shares with other aromatic systems like benzene. pharmdbm.com However, substituents on the ring can be susceptible to oxidative transformations. For instance, alkyl groups attached to the pyrazole ring can be oxidized to the corresponding carboxylic acids using strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO4). pharmdbm.com While specific studies on the oxidation of the methyl group of 4-(2-methoxyphenyl)-3-methyl-1H-pyrazole are not extensively detailed in the provided context, this general reactivity pattern of alkylpyrazoles suggests a viable pathway for introducing a carboxyl functional group at the 3-position.

Catalytic hydrogenation of the pyrazole ring can lead to its reduction, yielding pyrazoline and subsequently pyrazolidine (B1218672) derivatives. pharmdbm.com This transformation effectively removes the aromaticity of the pyrazole ring, leading to a saturated heterocyclic system with different conformational and electronic properties.

The pyrazole ring exhibits distinct regioselectivity in substitution reactions. Due to its aromatic character, the pyrazole ring readily undergoes electrophilic substitution, with the C-4 position being the most favored site for attack. researchgate.netpharmdbm.comrrbdavc.org This is because electrophilic attack at C-3 or C-5 would generate a highly unstable, positively charged azomethine intermediate. rrbdavc.org Common electrophilic substitution reactions include halogenation (chlorination, bromination), nitration, and sulfonation. pharmdbm.com For example, bromination of a pyrazole can be achieved using bromine in dioxane to yield a 4-bromopyrazole. pharmdbm.com

Conversely, the C-3 and C-5 positions are deactivated towards electrophiles due to the presence of the electronegative nitrogen atoms, making them more susceptible to nucleophilic attack. researchgate.netnih.gov The pyrrole-like nitrogen atom of an unsubstituted pyrazole can be deprotonated by a strong base, enhancing the nucleophilicity of the ring system. researchgate.net

The methoxy (B1213986) group on the phenyl ring can also influence reactivity. The oxygen atom's lone pairs can be involved in nucleophilic reactions. For instance, in a Vilsmeier-Haack reaction of a related compound, 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole, the ether linkage was cleaved and chlorinated, demonstrating the reactivity of this functional group under specific conditions. mdpi.com

Synthetic Strategies for Novel Pyrazole Derivatives

The development of new pyrazole derivatives often involves modifications at three primary sites: the pyrazole nitrogen, the methoxyphenyl ring, and through the introduction of additional heterocyclic systems. These strategies allow for the fine-tuning of the molecule's properties for various applications.

The nitrogen atoms of the pyrazole ring are key sites for derivatization. The pyrrole-like NH group can be readily substituted through various reactions. Alkylation, for example with methyl iodide, results in N-methyl pyrazole derivatives. pharmdbm.com This N-alkylation can lead to the formation of N-1 and N-2 dialkylpyrazolium salts upon further reaction. rrbdavc.org

A variety of substituents can be introduced at the N-1 position. For instance, reaction with hydrazine (B178648) derivatives is a common method for synthesizing N-substituted pyrazoles. nih.gov More complex substituents, such as those containing other heterocyclic rings or functional groups, can also be introduced to create more elaborate molecular architectures. For example, N-substitution with moieties containing thiazole (B1198619) or triazole rings has been reported. nih.govmdpi.com

The table below summarizes examples of N-substitution reactions on the pyrazole ring.

| Starting Material | Reagent | Product | Reference |

| Pyrazole | Methyl iodide | N-Methyl Pyrazole | pharmdbm.com |

| 1,3-Dicarbonyl Compound | Phenyl hydrazine | 1-Phenyl-pyrazole derivative | rsc.org |

| 1,3-Diketone | Arylhydrazine | 1-Aryl-3,4,5-substituted pyrazole | ijpsjournal.com |

The methoxyphenyl ring provides another avenue for derivatization through electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. researchgate.net

For instance, Friedel-Crafts acylation of related pyrazole derivatives has been shown to introduce aroyl groups onto the phenyl ring. researchgate.net Nitration of a phenyl ring attached to a pyrazole core can be achieved using standard nitrating agents. mdpi.com These reactions allow for the introduction of a wide range of functional groups onto the methoxyphenyl moiety, which can significantly alter the electronic and steric properties of the molecule.

The following table provides examples of aromatic substitution reactions on a phenyl ring attached to a pyrazole.

| Reaction Type | Reagent | Product Feature | Reference |

| Friedel-Crafts Acylation | Aromatic compound | Diaroyl-substituted phenyl group | researchgate.net |

| Nitration | Nitrating mixture | Nitro-substituted phenyl group | mdpi.com |

A powerful strategy for creating novel pyrazole derivatives is to fuse or link additional heterocyclic rings to the core scaffold. This can be achieved by utilizing functional groups on the pyrazole or its substituents as handles for further cyclization reactions.

For example, a pyrazole-4-carbaldehyde can serve as a versatile starting material for the synthesis of various fused and linked heterocyclic systems. nih.gov Reaction of the aldehyde with reagents like semicarbazide, thiosemicarbazide, or 3-amino-5-oxo-2-pyrazoline can lead to the formation of triazolones, pyrazolones, and other heterocyclic moieties conjugated to the pyrazole ring. nih.gov Similarly, a pyrazole-4-carbaldehyde can react with 2-aminothiophene derivatives to form thieno[2,3-d]pyrimidine (B153573) systems. nih.gov

Another approach involves the construction of a new ring using atoms from both the pyrazole and an external reagent. For instance, a pyrazole derivative can be functionalized to undergo intramolecular cyclization, leading to fused systems like pyrrolo[1,2-b]pyrazoles. researchgate.net

The table below illustrates methods for introducing additional heterocyclic rings.

| Starting Functional Group | Reagent | Resulting Heterocyclic System | Reference |

| Pyrazole-4-carbaldehyde | Semicarbazide | 1,2,4-Triazole-3(4H)-one | nih.gov |

| Pyrazole-4-carbaldehyde | Thiosemicarbazide | 1,2,4-Triazole-3(4H)-thione | nih.gov |

| Pyrazole-4-carbaldehyde | 2-Amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile | Thieno[2,3-d]pyrimidine derivative | nih.gov |

| N-protected pyrazole | 1-Bromo-3-chloropropane | Pyrrolo[1,2-b]pyrazole | researchgate.net |

Catalyst Development and Mechanistic Studies for Derivatization Reactions

The derivatization of the pyrazole core is a key strategy for modulating the physicochemical and biological properties of these heterocycles. Catalyst development plays a crucial role in achieving efficient and selective transformations.

The pyrazole ring exhibits aromatic character and is susceptible to electrophilic substitution, typically at the C4 position. globalresearchonline.net However, the reactivity can be influenced by the substituents on the ring. For the derivatization of pyrazoles, palladium-catalyzed cross-coupling reactions have proven to be particularly valuable.

For instance, the direct C5-arylation of N-protected pyrazoles bearing a substituent at the C4 position can be achieved using a simple phosphine-free palladium acetate (B1210297) (Pd(OAc)₂) catalyst with potassium acetate (KOAc) as the base in dimethylacetamide (DMA). rsc.org This method demonstrates high chemoselectivity, as the C-halogen bond at the C4 position remains intact during the C-H activation at the C5 position. rsc.org This allows for subsequent functionalization at the C4 position, showcasing the versatility of this approach.

In a similar vein, the palladium-catalyzed direct C5-arylation of ethyl 1-methylpyrazole-4-carboxylate has been reported, again using Pd(OAc)₂ and KOAc in DMA at 150 °C. academie-sciences.fr This reaction tolerates a wide range of functional groups on the aryl bromide coupling partner. The resulting C5-arylated pyrazole-4-carboxylate can then undergo decarboxylation, highlighting the utility of the ester group as a removable directing group. academie-sciences.fr

The direct diarylation of pyrazoles at both the C4 and C5 positions has also been investigated. lookchem.com This transformation provides a one-step access to 4,5-diarylpyrazoles, which are useful compounds in materials science and medicinal chemistry.

Mechanistic studies of these palladium-catalyzed reactions often invoke a concerted metalation-deprotonation (CMD) pathway. lookchem.com The regioselectivity of the arylation (C4 vs. C5) is influenced by the nature of the substituents on the pyrazole ring and the reaction conditions.

Beyond palladium catalysis, other derivatization strategies have been explored. For example, the iodination of 1-aryl-3-CF₃-1H-pyrazoles can be achieved with high regioselectivity. nih.gov Treatment with n-butyllithium followed by iodine leads to exclusive C5-iodination, while ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination with elemental iodine affords the C4-iodinated product. nih.gov These iodo-derivatives serve as versatile intermediates for further cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. nih.gov

The Vilsmeier-Haack reaction is another powerful tool for the functionalization of pyrazoles, allowing for the introduction of a formyl group at the C4 position. nih.gov This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The resulting pyrazole-4-carbaldehydes are valuable intermediates that can be further elaborated into a variety of other functional groups and heterocyclic systems. nih.govnih.gov

| Pyrazole Substrate | Reaction Type | Catalyst/Reagent | Key Findings | Reference |

| N-protected 4-halopyrazoles | C5-Arylation | Pd(OAc)₂, KOAc | High chemoselectivity, C-halogen bond preserved. | rsc.org |

| Ethyl 1-methylpyrazole-4-carboxylate | C5-Arylation | Pd(OAc)₂, KOAc | Ester group acts as a removable directing group. | academie-sciences.fr |

| 1-Aryl-3-CF₃-1H-pyrazoles | Iodination | n-BuLi/I₂ or CAN/I₂ | Regioselective iodination at C5 or C4. | nih.gov |

| Hydrazones | Vilsmeier-Haack | POCl₃, DMF | Synthesis of pyrazole-4-carbaldehydes. | nih.gov |

| 1-Methylpyrazole | Diarylation | Palladium catalyst | One-step access to 4,5-diarylpyrazoles. | lookchem.com |

Structure Activity Relationship Sar Investigations of 4 2 Methoxyphenyl 3 Methyl 1h Pyrazole Derivatives

Design Principles for Pyrazole (B372694) Analogues in Targeted SAR Studies

The design of pyrazole analogues for SAR studies is a systematic process guided by established medicinal chemistry principles and aided by computational tools. eurasianjournals.com The goal is to synthesize derivatives with modulated potency, selectivity, and pharmacokinetic properties. frontiersin.org The versatility of the pyrazole core allows for structural modifications at several key positions, primarily the N1, C3, C4, and C5 positions, which have been shown to significantly influence the pharmacological profile. nih.gov

Key design principles include:

Scaffold Hopping and Isosteric Replacement: The pyrazole nucleus itself can serve as a bioisostere for other aromatic or heterocyclic rings in known active compounds. This strategy aims to improve properties like metabolic stability or patentability while retaining the essential binding interactions.

Substituent Modification: The core principle of SAR involves the systematic introduction, removal, or modification of functional groups at various positions on the pyrazole scaffold and its appended rings (like the 2-methoxyphenyl group). frontiersin.org This allows researchers to probe the electronic, steric, and hydrophobic requirements of the biological target.

Computational Modeling: Modern drug design heavily relies on computational methods. eurasianjournals.com Quantitative Structure-Activity Relationship (QSAR) models are used to correlate chemical structures with biological activities, providing a predictive framework for designing new inhibitors. researchgate.net Techniques like molecular docking and homology modeling help predict the binding modes and affinity of pyrazole derivatives to their biological targets, guiding the selection of modifications most likely to enhance activity. eurasianjournals.com

Fused Heterocyclic Systems: Another design strategy involves fusing the pyrazole ring with other heterocyclic systems, such as pyrimidine (B1678525) or triazine, to create more rigid structures with potentially novel biological activities and intellectual property space. mdpi.commdpi.com

Identification of Key Pharmacophoric Features and their Influence on Molecular Recognition

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For pyrazole derivatives, including the 4-(2-methoxyphenyl)-3-methyl-1H-pyrazole scaffold, several key pharmacophoric features have been identified through modeling and experimental studies. nih.govscitechjournals.com

The fundamental pharmacophoric elements of the pyrazole scaffold include:

The Pyrazole Ring: This aromatic heterocycle is a critical component. It contains a pyrrole-type nitrogen (N1-H), which can act as a hydrogen bond donor, and a pyridine-type nitrogen (N2), which can act as a hydrogen bond acceptor. globalresearchonline.netmdpi.com These features are crucial for anchoring the molecule within the binding site of a target protein, such as a kinase or enzyme. researchgate.net

Hydrophobic/Aromatic Centers: The aryl substituent, in this case, the 2-methoxyphenyl group at the C4 position, provides a significant hydrophobic region. This group can engage in hydrophobic or π-π stacking interactions with nonpolar amino acid residues in the target's binding pocket. researchgate.net The position and substitution of this ring are critical for potency and selectivity.

Hydrogen Bond Acceptors/Donors: The oxygen atom of the methoxy (B1213986) group on the phenyl ring can act as a hydrogen bond acceptor. cardiff.ac.uk The N1-H of the pyrazole ring is a key hydrogen bond donor. mdpi.com The presence and spatial orientation of these groups are vital for establishing specific interactions that contribute to binding affinity.

Pharmacophore models for various pyrazole-based inhibitors often highlight a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic aromatic regions as essential for activity. scitechjournals.com

Systemic Evaluation of Substituent Effects on Biological Interactions

The biological activity of pyrazole derivatives is highly sensitive to the nature and position of substituents on the core and its appended rings. Systematic evaluation of these effects is central to SAR studies. The electronic and steric properties of these substituents can dramatically alter a compound's interaction with its biological target.

General trends observed from various studies on pyrazole derivatives include:

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (NO₂) or halo (Cl, F) groups, on the aryl rings of pyrazole derivatives has often been associated with enhanced biological activity, including anti-inflammatory, antimicrobial, and anticancer effects. frontiersin.orgfrontiersin.orgmdpi.com For instance, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, substitution on the aryl ring was found to be critical for optimizing anti-biofilm activity. nih.gov

Electron-Donating Groups (EDGs): The effect of EDGs, like methoxy (-OCH₃) or hydroxyl (-OH) groups, can vary depending on the target and the position of the substituent. researchgate.net In some cases, a methoxy group can enhance activity, potentially by acting as a hydrogen bond acceptor or by favorably influencing the molecule's electronic properties. frontiersin.orgglobalresearchonline.net However, in other instances, it can reduce potency compared to other groups. frontiersin.org

Lipophilicity and Steric Bulk: The size and hydrophobicity of substituents play a crucial role. Bulky hydrophobic groups can enhance binding by occupying a large hydrophobic pocket in the target protein. frontiersin.org Conversely, a group that is too large may cause a steric clash, reducing or abolishing activity. The length of an aliphatic chain, for example, can subtly alter antinociceptive effects. frontiersin.org

The following table summarizes the general influence of different substituent types on the biological activity of pyrazole derivatives, as observed across various studies.

| Substituent Type | General Effect on Activity | Potential Rationale | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -CF₃, -Cl) | Often increases activity | Modifies pKa, enhances binding interactions, improves metabolic stability | frontiersin.orgfrontiersin.orgmdpi.com |

| Electron-Donating (e.g., -OCH₃, -OH, -CH₃) | Variable; can increase or decrease activity | Can act as H-bond acceptors, alter electronic distribution | frontiersin.orgresearchgate.net |

| Halogens (e.g., -F, -Cl, -Br) | Generally enhances activity | Increase lipophilicity, can form halogen bonds, block metabolic sites | frontiersin.org |

| Bulky/Hydrophobic Groups (e.g., -t-butyl, naphthyl) | Can increase activity if a suitable pocket exists | Fills hydrophobic pockets in the target binding site | frontiersin.org |

| Polar/Hydrogen Bonding Groups (e.g., -COOH, -NH₂) | Often crucial for activity | Forms key hydrogen bonds with target residues | frontiersin.orgmdpi.com |

Correlation of Specific Structural Modifications with Altered Biological Interactions

Specific modifications to the pyrazole scaffold have been directly correlated with changes in biological activity. These modifications provide concrete examples of the design principles and substituent effects discussed previously.

Key structural modifications and their observed outcomes include:

N1-Position Substitution: The N1 position of the pyrazole ring is a common site for modification. Substituting the N1-hydrogen with alkyl or aryl groups can significantly impact activity. For example, attaching an acetyl group to the N1-position of certain pyrazoles was found to stabilize flavin adenine (B156593) dinucleotide (FAD) bonding and improve efficacy in monoamine oxidase (MAO) inhibition. frontiersin.org In other cases, an unsubstituted N1-H is essential for activity, as it can act as a critical hydrogen bond donor. mdpi.com

C3-Position Substitution: The group at the C3 position often points towards the solvent-exposed region or a specific sub-pocket of the binding site. In the title compound, this is a methyl group. Changing this to a larger or more polar group would be a key step in an SAR exploration.

C4-Position Substitution: This position is crucial for orienting substituents into the active site. In a series of pyrazoline-based androgen receptor modulators, strong electron-withdrawing groups at the R1 and R2 positions of a C4-linked anilide group were found to be optimal for agonist activity. nih.gov

C5-Position Substitution: Modifications at C5 can influence selectivity and potency. For example, in a series of pyrazole-based meprin inhibitors, introducing different aryl moieties at the 3 and 5 positions allowed for the optimization of inhibitory activity against different meprin isoforms. researchgate.net

Aryl Ring Substitution: Modifying the substituents on the phenyl ring (the 2-methoxyphenyl group in the title compound) is a primary strategy. Replacing a polar 4-hydroxyphenyl group with a bulky hydrophobic 1-naphthyl substituent significantly reduced the antidepressant effect in one pyrazoline series. frontiersin.org In contrast, a study on pyrazole derivatives for anticancer activity found that a 3,4,5-trimethoxyphenyl group at the C5 position was a key feature for high potency. nih.gov

The following table presents specific examples of pyrazole derivatives from the literature, highlighting how structural changes affect their biological activity.

| Parent Scaffold | Modification | Biological Target/Assay | Result (e.g., IC₅₀, % Inhibition) | Reference |

|---|---|---|---|---|

| 3,5-diaryl pyrazole | Addition of 2-chloro-phenyl at C5 | IL-6 Inhibition | Active IL-6 inhibitor | nih.gov |

| Pyrazoline | Replacement of 4-hydroxyphenyl with 1-naphthyl | Antidepressant Activity (MAO) | Significantly reduced effect | frontiersin.org |

| Pyrazolo[3,4-d]pyrimidine | Addition of 4-chloro-3-(trifluoromethyl)phenyl urea | FLT3 Kinase Inhibition | Potent inhibition, led to tumor regression in vivo | nih.gov |

| 1,3,5-trisubstituted pyrazole | p-nitrophenyl moiety | Anti-inflammatory | Activity superior to diclofenac | nih.gov |

| 5-amino-1H-pyrazole-4-carboxamide | Electron-withdrawing groups on phenyl rings | Anti-tubercular (M. tuberculosis) | Potent activity (MIC = 2.23–4.61 µM) | nih.govmdpi.com |

| 4,5-dihydro-1H-pyrazole | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl) | Anticancer (MDA-MB-468 cells) | Highly active (IC₅₀ = 6.45 µM) | nih.gov |

Insights Derived from Comparative SAR Analysis Across Pyrazole Series

Comparing the SAR of different series of pyrazole derivatives provides valuable insights into the broader applicability of certain structural features and helps in designing more selective and potent compounds. nih.govnih.gov

Pyrazole vs. Pyrazoline: The oxidation state of the pyrazole ring is critical. Pyrazoles are aromatic, planar structures, while pyrazolines (dihydropyrazoles) are non-aromatic and have a puckered conformation. This fundamental difference in shape and electronics leads to different biological profiles. For example, while pyrazoles are common in kinase inhibitors, certain pyrazoline scaffolds have shown potent activity as selective androgen receptor modulators (SARMs). nih.gov

Isomeric Scaffolds: The position of substituents or functional groups, such as an amino group, can drastically change the biological activity profile. For instance, 3-aminopyrazoles are widely reported as anticancer and anti-inflammatory agents, whereas the isomeric 4-aminopyrazoles have shown comparatively less activity in these areas but have attracted attention as anticonvulsants. mdpi.com

Target Selectivity: Comparative analysis is key to understanding target selectivity. For example, in the development of anti-inflammatory drugs, SAR studies have focused on modifications that confer selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects. frontiersin.org Similarly, in kinase inhibitor design, subtle changes to the substitution pattern on the pyrazole scaffold can shift the selectivity profile between different kinases, which is crucial for achieving a desired therapeutic effect while minimizing off-target toxicity. nih.govresearchgate.net

Comparison with Standards: Evaluating new pyrazole series against known drugs (e.g., celecoxib, indomethacin, sorafenib) provides a benchmark for their potency and potential clinical relevance. nih.govfrontiersin.orgnih.gov Several studies have reported novel pyrazole derivatives with activity surpassing that of the standard drugs used in the assay. nih.gov This comparative data is essential for identifying promising lead compounds for further development.

Mechanistic Elucidation of Biological Interactions of 4 2 Methoxyphenyl 3 Methyl 1h Pyrazole Derivatives

Molecular Target Identification and Validation

The biological effects of 4-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazole derivatives are rooted in their ability to bind and modulate specific molecular targets. Research has identified enzymes and receptors as primary interaction partners, leading to the inhibition of key cellular processes or the modulation of signaling pathways.

Pyruvate (B1213749) Dehydrogenase Kinase (PDK): The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle. Pyruvate dehydrogenase kinases (PDKs) inactivate PDC by phosphorylation, a process that is often upregulated in cancer cells, contributing to the Warburg effect (aerobic glycolysis). medchemexpress.commdpi.com Inhibition of PDKs, particularly the widely expressed PDK4 isozyme, can reverse this metabolic switch and is a therapeutic strategy in cancer and metabolic diseases. nih.govmdpi.com While direct studies on this compound are limited, various other pyrazole (B372694) derivatives have been identified as potent PDK inhibitors. nih.govrsc.org For example, a series of pyrazole-possessing anthraquinone (B42736) derivatives were reported as inhibitors of PDK4, with one compound showing an IC₅₀ value of 84 nM. nih.govmedchemexpress.com These inhibitors typically function by competing with ATP in the kinase domain, thereby preventing the phosphorylation and inactivation of the PDC. medchemexpress.com This restores mitochondrial respiration and can suppress cancer cell proliferation, particularly under hypoxic conditions. rsc.orgnih.gov

Tyrosine Kinases: Tyrosine kinases are crucial enzymes in cellular signaling pathways that control cell growth, proliferation, and differentiation. nih.gov Aberrant kinase activity is a hallmark of many cancers, making them prime targets for inhibitor drugs. Pyrazole derivatives have shown significant potential as tyrosine kinase inhibitors. nih.govnih.gov For instance, pyrazoline derivatives incorporating a 4-methylsulfonylbenzene nucleus have been evaluated for their inhibitory activity against kinases like EGFR, HER2, and VEGFR2. nih.gov A specific derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, was identified as a potent inhibitor of both the FLT3-ITD and BCR-ABL pathways, which are critical drivers in certain types of leukemia. nih.gov The mechanism of inhibition generally involves the pyrazole scaffold acting as a hinge-binder, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. nih.gov

CYP121A1: Cytochrome P450 121A1 (CYP121A1) is an enzyme essential for the viability of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov It catalyzes the formation of mycocyclosin from cyclo-l-Tyr-l-Tyr (cYY). nih.gov Inhibition of CYP121A1 is a promising strategy for developing new anti-tuberculosis drugs. Diarylpyrazole derivatives have been investigated as CYP121A1 inhibitors. nih.govnih.gov In one study, a series of derivatives containing a 3-(4-methoxyphenyl)-1H-pyrazole core were synthesized. The addition of an azole moiety (imidazole or triazole) was crucial for activity, as it provides a nitrogen atom to coordinate with the heme iron of the cytochrome P450 enzyme, displacing the water molecule in the active site and leading to inhibition. nih.gov A derivative, 4-((1H-Imidazol-1-yl)methyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole, demonstrated significant binding affinity to Mtb CYP121A1. nih.gov

Neurotensin (NT) is a peptide that modulates a range of biological activities by interacting with G-protein coupled receptors, NTS1 and NTS2. nih.gov The NTS2 receptor is a target for developing novel analgesics. Research aimed at identifying selective nonpeptide ligands for NTS2 led to the discovery of derivatives of 5-(2-methoxyphenyl)-1H-pyrazole. nih.govacs.org

A key compound, 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739), emerged from these studies as a selective NTS2 compound. nih.govacs.org This derivative demonstrated enhanced potency and binding affinity for the NTS2 receptor compared to its predecessors. nih.gov The interaction with the receptor leads to the modulation of its signaling activity, which is assessed through assays measuring calcium mobilization. nih.gov The selectivity for NTS2 over NTS1 is a critical feature for therapeutic development, and this pyrazole derivative showed significant selectivity for the NTS2 receptor. nih.govacs.org

The inhibition of enzymes like PDK and tyrosine kinases by pyrazole derivatives directly impacts cellular pathways. By inhibiting PDK4, these compounds can trigger a metabolic shift from glycolysis back to mitochondrial oxidative phosphorylation, which can decrease the metastatic potential of cancer cells by affecting pathways like ERK, SRC, and JNK. mdpi.comnih.gov Inhibition of oncogenic tyrosine kinases such as FLT3 and BCR-ABL by pyrazole derivatives leads to the suppression of pro-survival signaling, ultimately inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govnih.gov For example, potent pyrazole-indole hybrids have been shown to induce apoptosis in liver cancer cells by modulating the levels of key proteins like caspase-3, Bcl-2, and Bax. nih.gov

Ligand-Protein Binding Dynamics and Energetics

Understanding the dynamic interactions and binding energetics between a ligand and its protein target is crucial for rational drug design. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to elucidate these interactions for pyrazole derivatives. nih.govaalto.fi

These studies reveal that the stability of the ligand-protein complex is governed by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. aalto.fi For example, MD simulations of ligands bound to protein targets show that while initial binding conformations may be stable, ligands can undergo significant conformational changes to adapt within the binding pocket.

In the case of pyrazole derivatives binding to kinases, the pyrazole core often forms key hydrogen bonds with amino acid residues in the hinge region of the ATP-binding site. nih.gov For CYP121A1 inhibitors, the crucial interaction is the coordination of an azole nitrogen to the heme iron. nih.gov For NTS2 receptor ligands like the 5-(2-methoxyphenyl)-pyrazole derivative, specific hydrophobic and polar interactions within the receptor's transmembrane domains are responsible for the observed affinity and selectivity. nih.gov The energetics of these interactions, often estimated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), help to quantify the binding affinity and identify the key residues contributing to the binding free energy. aalto.fi

Cellular Pathway Modulation at the Molecular Level

At the molecular level, the binding of this compound derivatives to their targets initiates a cascade of events that modulates cellular pathways.

Metabolic Reprogramming: Inhibition of PDK4 prevents the phosphorylation of the E1α subunit of the PDC. mdpi.com This maintains the PDC in its active state, channeling pyruvate from glycolysis into the TCA cycle for oxidative phosphorylation. nih.govnih.gov This action counteracts the Warburg effect, reducing lactate (B86563) production and diminishing the biosynthetic advantages that cancer cells derive from aerobic glycolysis. nih.gov This can lead to reduced cell proliferation and metastasis. mdpi.com

Signal Transduction Blockade: When a pyrazole derivative inhibits a tyrosine kinase, it blocks the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a substrate protein. nih.gov This interruption of the phosphorelay system halts the downstream signaling cascade. For example, inhibiting FLT3-ITD blocks the activation of pathways like PI3K/AKT and MAPK, which are essential for the survival and proliferation of leukemic cells. nih.gov This leads to cell cycle arrest and the induction of apoptosis. nih.gov

Receptor Function Alteration: For G-protein coupled receptors like NTS2, ligand binding stabilizes a specific receptor conformation. This can either activate (agonist) or block (antagonist) the coupling to intracellular G-proteins and subsequent second messenger signaling, such as calcium mobilization. nih.gov The selective modulation of NTS2 by pyrazole derivatives can thus influence neuronal pathways related to pain perception. nih.govacs.org

In Vitro Enzymatic Assays and Target Specificity Profiling